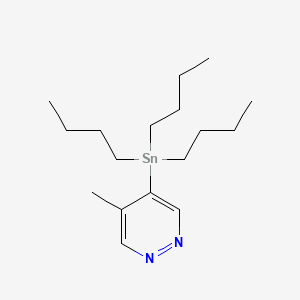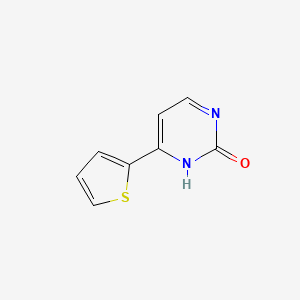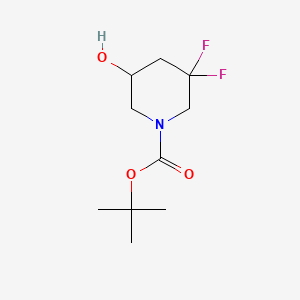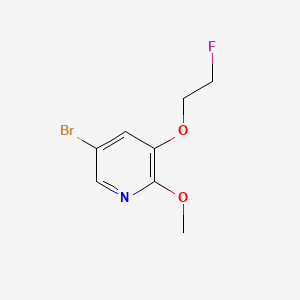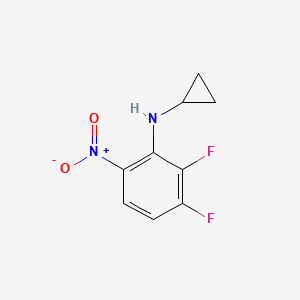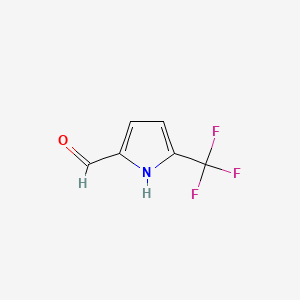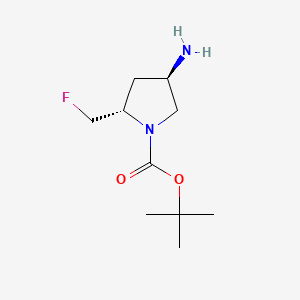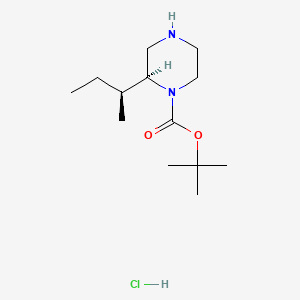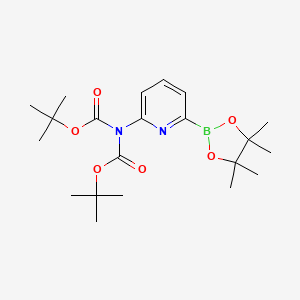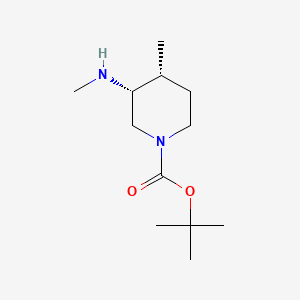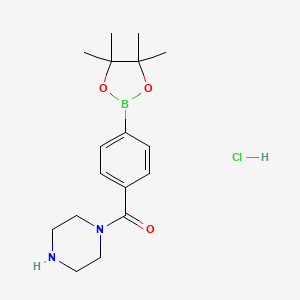
N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives are synthesized for various scientific research purposes, including the study of their crystal structures and vibrational properties. The synthesis involves specific reactions that yield these compounds, which are then characterized using techniques like FT-IR, NMR, MS, and X-ray diffraction. The conformational analysis through DFT calculations provides insights into the molecular structure, which is consistent with the crystal structures determined by X-ray diffraction. These compounds have applications in the development of new materials with potential uses in electronics and fluorescence-based detection systems (Qing-mei Wu et al., 2021).
Fluorescence Probes for Detection of Hydrogen Peroxide Vapor Research has explored the use of derivatives of this compound for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. These studies focus on improving the sensitivity and speed of detection through chemical modifications, leading to the development of fluorescence probes that show fast deboronation velocity in the presence of hydrogen peroxide vapor, thus enhancing the performance of sensors for explosive and environmental monitoring (Yanyan Fu et al., 2016).
Electrochromic Materials Development The compound's derivatives are utilized in the synthesis of new electrochromic materials, incorporating them into polymers for applications in electrochromic devices. These materials offer advantages like solubility in common organic solvents and suitability for spray-coating deposition, demonstrating potential for use in smart windows, displays, and other applications where color change under an electric field is desired (S. Beaupré et al., 2006).
Anion Acceptors for Fluoride Shuttle Batteries this compound derivatives have been evaluated as electrolyte additives in fluoride shuttle batteries (FSBs). Their structural features, particularly the boron-based anion acceptor properties, contribute to improved performance of FSBs by enhancing fluoride ion conductivity and solubility of CsF in the electrolyte, showcasing their potential in advanced battery technologies (A. C. Kucuk & T. Abe, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in suzuki-miyaura cross-coupling reactions , suggesting that its primary targets could be various organic compounds that participate in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, facilitating the transfer of an organic group from the boron to the metal .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions , it may influence various biochemical pathways involving the formation of carbon-carbon bonds.
Pharmacokinetics
Its physical properties such as boiling point and density are predicted , which could influence its bioavailability.
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests that it could facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds.
Propriétés
IUPAC Name |
N-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-6-7-10-18-13-9-8-12(11-14(13)19(20)21)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYLDTXFMBULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NCCCC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675056 |
Source


|
| Record name | N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-22-0 |
Source


|
| Record name | N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
